Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Imaging and Neurological Studies
Radioligand Development for Brain Imaging : Studies have demonstrated the use of specific radioligands, such as [11C]WAY-100635 and its derivatives, for PET (positron emission tomography) imaging of 5-HT1A receptors in the human brain. These advancements highlight the potential of using similar compounds for investigating neurological disorders, drug pharmacology, and the central nervous system's workings (Pike et al., 1995); (Pike et al., 1996).
5-HT1A Receptor Occupancy : Research into novel, selective antagonists for 5-HT1A receptors, such as DU 125530, underscores the ongoing exploration of chemical compounds in the treatment of anxiety and mood disorders. These studies employ PET imaging to assess receptor occupancy, demonstrating the broader application of chemical compounds in therapeutic development (Rabiner et al., 2002).
Environmental and Toxicological Studies
Biomarkers for Woodsmoke Exposure : Investigation into urinary methoxyphenols as biomarkers for woodsmoke exposure illustrates the application of chemical analysis in environmental health studies. Such research underscores the relevance of chemical compounds in assessing human exposure to environmental pollutants (Dills et al., 2006).
Drug Metabolism and Disposition : Studies on the metabolism and disposition of various drugs, including BMS-690514, a selective inhibitor for cancer treatment, highlight the critical role of chemical analysis in understanding drug pharmacokinetics, metabolism, and excretion pathways. These studies provide insights into how chemical compounds are processed in the human body and their potential therapeutic applications (Christopher et al., 2010).
Metabolite Analysis in Humans : Research into the identification and quantitative determination of specific metabolites in human urine after drug administration showcases the application of chemical compounds in biological monitoring and toxicological studies. These findings are crucial for assessing drug safety, efficacy, and human exposure to pharmaceuticals (Welie et al., 2005).
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-4-26-20(24)17-19(27-16-11-9-15(25-3)10-12-16)21-18(23-22-17)14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQLQVGVVMIWLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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